2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL 2-(3-BROMOPHENOXY)ACETATE
Overview
Description
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL 2-(3-BROMOPHENOXY)ACETATE is a complex organic compound that belongs to the class of phthalimides These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety
Preparation Methods
The synthesis of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL 2-(3-BROMOPHENOXY)ACETATE typically involves the reaction of phthalic anhydride with appropriate amines and bromophenoxy acetic acid derivatives. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The process may involve multiple steps, including esterification and cyclization reactions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenoxy moiety, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL 2-(3-BROMOPHENOXY)ACETATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other phthalimide derivatives such as:
- 2-(2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]AMINO}ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE
- 2-{3-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)OXY]PROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE These compounds share similar structural features but may differ in their specific functional groups and applications. The uniqueness of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL 2-(3-BROMOPHENOXY)ACETATE lies in its specific bromophenoxy moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)ethyl 2-(3-bromophenoxy)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO5/c19-12-4-3-5-13(10-12)25-11-16(21)24-9-8-20-17(22)14-6-1-2-7-15(14)18(20)23/h1-7,10H,8-9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APNMGNAXYLOPNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC(=O)COC3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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